![molecular formula C22H25N3O3 B3027785 1H-indol-2-yl-[4-[2-(4-methoxyphenoxy)ethyl]piperazin-1-yl]methanone CAS No. 1386162-69-1](/img/structure/B3027785.png)

1H-indol-2-yl-[4-[2-(4-methoxyphenoxy)ethyl]piperazin-1-yl]methanone

Descripción general

Descripción

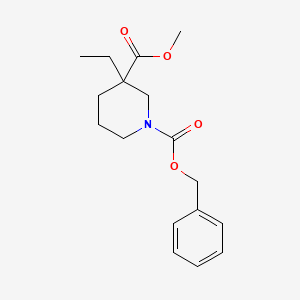

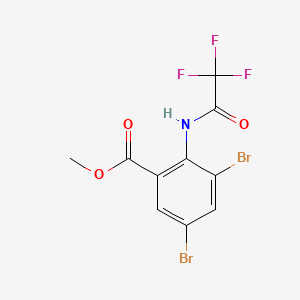

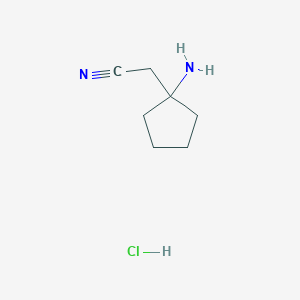

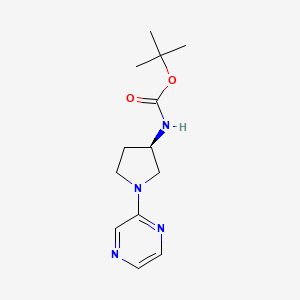

This compound is a product available for research use only . It is also known by its CAS number 1386162-69-1 . The molecular formula of the compound is C22H25N3O3 and it has a molecular weight of 379.45 .

Molecular Structure Analysis

The compound has a complex structure with multiple functional groups. It includes an indole group, a piperazine ring, and a methoxyphenoxy group . The exact structure can be determined using techniques such as nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and ultra-performance liquid chromatography (UPLC) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 379.45 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available literature .Aplicaciones Científicas De Investigación

Wastewater Analysis for Community Drug Use Monitoring

The detection and quantification of new psychoactive substances (NPSs), including compounds structurally related to 1H-indol-2-yl-[4-[2-(4-methoxyphenoxy)ethyl]piperazin-1-yl]methanone, are crucial in monitoring drug use within communities. These substances are analyzed in influent and effluent wastewater, providing insights into community-level drug consumption and environmental impact. A study by Borova et al. (2015) developed an analytical methodology based on solid-phase extraction and liquid chromatography-tandem mass spectrometry for this purpose, highlighting the substance's relevance in public health surveillance (Borova, Gago-Ferrero, Pistos, & Thomaidis, 2015).

Antiviral Research

Research into β-carboline derivatives, which are structurally related to 1H-indol-2-yl compounds, has revealed potential antiviral properties. A study by Ashok et al. (2015) synthesized and evaluated β-carboline derivatives for their inhibitory activity against HIV strains. Some of these compounds showed selective inhibition of HIV-2 strain, demonstrating the chemical class's potential in developing antiviral therapies (Ashok, Chander, Balzarini, Pannecouque, & Murugesan, 2015).

Neuroprotective Properties

Compounds like KAD22, related to 1H-indol-2-yl compounds, were investigated for their potential as dopamine D2 receptor agonists with antioxidant properties, potentially useful in Parkinson's disease treatment. Kaczor et al. (2021) found that KAD22, while not showing affinity to the dopamine D2 receptor, exhibited potent antioxidant activity. This suggests a new avenue for the development of neuroprotective drugs (Kaczor, Wojtunik‐Kulesza, Wróbel, Matosiuk, & Pitucha, 2021).

Potential in Cancer Treatment

The exploration of 9-amino acridine compounds, which include structures similar to 1H-indol-2-yl compounds, has shown promising results in treating malignant glioma. A study by Teitelbaum et al. (2012) found that these compounds penetrated the blood-brain barrier and exhibited efficacy in increasing the survival of glioma-bearing mice, suggesting potential in designing chemotherapeutics for brain cancers (Teitelbaum, Gallardo, Bedi, Giri, Benoit, Olin, Morizio, Ohlfest, Remmel, & Ferguson, 2012).

Mecanismo De Acción

Target of Action

ML417, also known as “1H-indol-2-yl-[4-[2-(4-methoxyphenoxy)ethyl]piperazin-1-yl]methanone” or “(1H-Indol-2-yl)(4-(2-(4-methoxyphenoxy)ethyl)piperazin-1-yl)methanone”, is a selective and brain penetrant D3 dopamine receptor (D3R) agonist . The D3R is a subtype of the dopamine receptor, which plays a crucial role in the central nervous system .

Mode of Action

ML417 potently promotes D3R-mediated β-arrestin translocation, G protein activation, and ERK1/2 phosphorylation (pERK) while lacking activity at other dopamine receptors . Molecular modeling suggests that ML417 interacts with the D3R in a unique manner, possibly explaining its remarkable selectivity .

Biochemical Pathways

The activation of D3R by ML417 leads to the translocation of β-arrestin, activation of G proteins, and phosphorylation of ERK1/2 These events are part of the signal transduction pathways that regulate various cellular processes

Pharmacokinetics

It is described as a brain penetrant , suggesting good absorption and distribution in the central nervous system

Result of Action

ML417 has been found to protect against neurodegeneration of dopaminergic neurons derived from induced pluripotent stem cells (iPSCs) . This suggests that ML417 could have potential therapeutic applications in conditions characterized by dopaminergic neuron degeneration, such as Parkinson’s disease .

Propiedades

IUPAC Name |

1H-indol-2-yl-[4-[2-(4-methoxyphenoxy)ethyl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3/c1-27-18-6-8-19(9-7-18)28-15-14-24-10-12-25(13-11-24)22(26)21-16-17-4-2-3-5-20(17)23-21/h2-9,16,23H,10-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAZPAMUWUHDPDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCCN2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Ethylamino)methyl]-4-fluorophenol](/img/structure/B3027706.png)

![N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine](/img/structure/B3027712.png)

![tert-Butyl (3S)-3-[6-(trifluoromethyl)pyrimidin-4-yl]aminopyrrolidine-1-carboxylate](/img/structure/B3027716.png)

![tert-Butyl N-[(3R)-1-(pyridin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B3027718.png)

![1-[4-(5-Amino-3-phenyl-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one](/img/structure/B3027719.png)

![tert-Butyl N-[1-(pyrazin-2-yl)piperidin-4-yl]methylcarbamate](/img/structure/B3027720.png)

![3-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine](/img/structure/B3027721.png)

![3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine](/img/structure/B3027722.png)

![3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B3027725.png)